(2-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-methoxyphenyl)methanone
Overview
Description
2-(2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(4-methoxyphenyl)methanone, commonly known as DPMP, is a synthetic derivative of pyrrolidine, a heterocyclic aromatic compound found in many natural products, including alkaloids, peptides, and amino acids. DPMP is a small molecule that has been studied extensively for its potential therapeutic applications in the field of medicinal chemistry. It has been found to possess a number of unique properties, including a high affinity for certain receptors, a low toxicity, and a low cost of production.
Scientific Research Applications
Chemical Synthesis and Molecular Analysis
Synthesis of Pyrrolo[1,2-b]cinnolin-10-one Ring System : A study by Kimbaris and Varvounis (2000) demonstrated the synthesis of the pyrrolo[1,2-b]cinnolin-10-one ring system from 1-(4-methylphenyl)sulfonyl-1H-pyrrole, involving the reduction of related compounds with zinc and ammonium chloride. This highlights the compound's utility in synthesizing complex heterocyclic structures (Kimbaris & Varvounis, 2000).
Annulation to Form Dihydropyrones : Gardner S. Creech and O. Kwon (2008) described the phosphine-catalyzed annulation of methyl allenoate with various aromatic aldehydes to form 6-aryl-4-methoxy-5,6-dihydro-2-pyrones, showcasing a method to synthesize disubstituted dihydropyrones from simple, stable starting materials (Creech & Kwon, 2008).
Crystal and Molecular Structure Analysis : A study by Lakshminarayana et al. (2009) on a closely related compound, (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl) methanone, was synthesized and characterized, revealing insights into the molecular and crystal structure through spectroscopic and X-ray diffraction (XRD) studies (Lakshminarayana et al., 2009).
Synthesis of Urea Derivatives : Sarantou and Varvounis (2022) reported on the synthesis of 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea, utilizing different synthetic routes from related pyrrole methanone compounds. This work underscores the adaptability of these compounds in generating urea derivatives, which could be significant for various applications (Sarantou & Varvounis, 2022).
Density Functional Theory (DFT) Study : The study by Huang et al. (2021) on boric acid ester intermediates showcases the use of density functional theory for the analysis of molecular structures and physicochemical properties, providing a theoretical foundation for understanding the behavior of these compounds (Huang et al., 2021).
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities . Therefore, it is plausible that 4’-methoxy-2-(3-pyrrolinomethyl) benzophenone may interact with similar targets.
Mode of Action
It is known that the compound’s structure, which includes a pyrrole ring, plays a crucial role in its biological activity . The pyrrole ring is a common feature in many bioactive molecules and can interact with various biological targets .
Biochemical Pathways
For instance, pyrrolopyrazine derivatives have been found to exhibit various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s structural features, such as the presence of a pyrrole ring, may influence its pharmacokinetic properties .
Result of Action
Based on the biological activities of similar compounds, it can be hypothesized that this compound may have a range of effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of 4’-methoxy-2-(3-pyrrolinomethyl) benzophenone may be influenced by various environmental factors. These could include the pH of the environment, the presence of other molecules, and the specific conditions within the cell or organism where the compound is active .
Properties
IUPAC Name |
[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(4-methoxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-22-17-10-8-15(9-11-17)19(21)18-7-3-2-6-16(18)14-20-12-4-5-13-20/h2-11H,12-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWRJIFDERLGRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CC=CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643918 | |
Record name | {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(4-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898762-89-5 | |
Record name | {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(4-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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